molecular formula C24H25N5O3 B2671416 1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843637-55-8

1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2671416
CAS No.: 843637-55-8
M. Wt: 431.496
InChI Key: XEOJTGFKQHYNFT-UHFFFAOYSA-N
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Description

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases .


Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the methods to synthesize quinoxalines . There are also other methods of synthesis of quinoxalines and the important quinoxaline-containing ring systems .


Molecular Structure Analysis

Quinoxaline is a parent heterocycle and structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions such as Diazotization, Nitration, Oxidation, Substitutions, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives depend on their specific structure. Generally, they are crystalline compounds .

Scientific Research Applications

Synthesis and Structural Analysis Compounds similar to 1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been synthesized and analyzed for their structural properties. For example, the crystal structure and Hirshfeld surface analysis, along with Density Functional Theory (DFT) studies, have been conducted on N-(4-acetylphenyl)quinoline-3-carboxamide to understand its 3D structure and molecular interactions (Efraín Polo-Cuadrado et al., 2021). Such analyses provide insights into the molecular geometry and potential interaction sites for biological activity or further chemical modifications.

Biological Activity and Potential Therapeutic Applications Structurally related compounds have been investigated for their biological activities, including diuretic properties and potential as hypertension remedies. For instance, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide showing strong diuretic properties indicate potential therapeutic applications in managing hypertension (S. Shishkina et al., 2018). These findings suggest that compounds within this chemical family may hold promise for developing new treatments for cardiovascular diseases.

Antimicrobial Activities Research has also focused on the synthesis of novel heterocyclic compounds, including pyrrolo and quinoxaline derivatives, for their antimicrobial activities. For example, the synthesis and evaluation of pyrrolylthieno[2,3-b]-quinoline derivatives have been explored for their antibacterial and antifungal properties (A. Geies et al., 1998). These studies highlight the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections.

Mechanism of Action

The mechanism of action of quinoxaline derivatives depends on their specific structure and the target they interact with. They have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects .

Future Directions

Quinoxaline derivatives continue to be an area of interest in drug discovery due to their diverse pharmacological activities . Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities.

Properties

IUPAC Name

1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-32-13-7-12-26-24(31)20-21-23(28-19-11-5-4-10-18(19)27-21)29(22(20)25)17-9-6-8-16(14-17)15(2)30/h4-6,8-11,14H,3,7,12-13,25H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOJTGFKQHYNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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